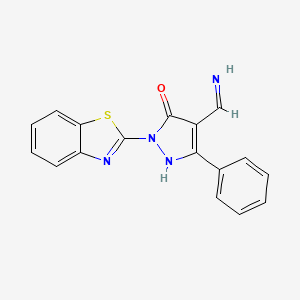![molecular formula C15H17N3O4S B3873299 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea](/img/structure/B3873299.png)
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a methylphenylsulfonylamino group attached to the urea backbone
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea typically involves the reaction of 4-methoxyphenyl isocyanate with 4-methylphenylsulfonamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route is as follows:
Starting Materials: 4-methoxyphenyl isocyanate and 4-methylphenylsulfonamide.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Procedure: The 4-methoxyphenyl isocyanate is added dropwise to a solution of 4-methylphenylsulfonamide in the chosen solvent. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea can be compared with other urea derivatives, such as:
1-(4-Methoxyphenyl)-3-[(4-chlorophenyl)sulfonylamino]urea: This compound has a similar structure but with a chlorophenyl group instead of a methylphenyl group, leading to different chemical and biological properties.
1-(4-Methoxyphenyl)-3-[(4-nitrophenyl)sulfonylamino]urea:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s properties and applications.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11-3-9-14(10-4-11)23(20,21)18-17-15(19)16-12-5-7-13(22-2)8-6-12/h3-10,18H,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOZFYPBIYNWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalamide](/img/structure/B3873224.png)
![N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE](/img/structure/B3873229.png)
![3,4-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873233.png)
![2-(hydroxyimino)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B3873241.png)
![3-methyl-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B3873249.png)
![[(E)-(4-oxonaphthalen-1-ylidene)amino] benzoate](/img/structure/B3873257.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-ethoxybenzylidene)acetohydrazide](/img/structure/B3873264.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3873285.png)
![N'-(2,4-dichlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3873297.png)
![2-hydroxy-5-iodo-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B3873300.png)
![4-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873308.png)
![4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3873310.png)
![N'-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(4-nitrophenyl)oxamide](/img/structure/B3873328.png)

